![molecular formula C14H15N3O2S3 B6476546 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2640835-47-6](/img/structure/B6476546.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains several distinct functional groups: a 2,2’-bithiophene group, an ethyl group, a methyl group, an imidazole group, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for your compound are not available, 2,2’-bithiophene can be polymerized with other compounds to form new conjugated polymers . This process involves Stille coupling reactions .Molecular Structure Analysis
The 2,2’-bithiophene component of your compound is an organic compound that is a colorless solid . It is the most common of the three isomers with the formula (C4H3S)2 .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the specific arrangement and interactions of its functional groups. For 2,2’-bithiophene, it is a colorless solid and has a molar mass of 166.26 g/mol .Scientific Research Applications
Organic Chemistry and Synthesis
Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular in organic chemistry and synthesis . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .
Material Science
In material science, various organic and organometallic systems containing thiophene, bithiophene or oligothiophene moieties are used . These systems often contain other essential structural elements, such as highly conjugated aromatic and heteroaromatic systems, coordinated metal centers, diimide or triphenylamine moiety and others .
Technology
In technology, compounds containing thiophene, bithiophene or oligothiophene motifs are used in organic electronics . They are still intensively investigated in OLED , organic field-effect transistor and solar cell technology.
Medicine
While specific applications of “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide” in medicine are not mentioned in the sources, compounds containing thiophene, bithiophene or oligothiophene motifs are generally used in various fields of science and technology, including medicine .
Pharmaceutical Science
In pharmaceutical science, new structures containing thiophene, bithiophene or oligothiophene motifs are still being synthesized and the possibilities of their practical application intensively tested .
Perovskite Solar Cells
A recent study has theoretically examined seven novel hole-transport materials (HTMs) based on the 2,2’bithiophene core for future use as HTMs for perovskite solar cells (PSCs) . The newly engineered molecules presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, as compared to the model molecule (380.61 nm) . The PCEs of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) .
Future Directions
Mechanism of Action
Target of Action
Compounds with a bithiophene core have been studied for their potential as hole transport materials (htms) in perovskite solar cells . The bithiophene core facilitates charge mobility, making these compounds effective in this role .
Mode of Action
These compounds, when used as HTMs, interact with their targets (perovskite materials) by facilitating the movement of positive charges (holes) from the perovskite layer to the electrode . This results in an efficient charge transport, which is crucial for the functioning of solar cells .
Biochemical Pathways
In the context of its application in solar cells, the compound plays a role in the photoelectric conversion process, which involves the absorption of light and the generation of electric current .
Result of Action
The result of the action of this compound, when used as an HTM in perovskite solar cells, is the efficient transport of charges, leading to the generation of electric current . This contributes to the overall efficiency of the solar cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of solar cells, factors such as light intensity, temperature, and humidity can affect the performance of the HTM and, consequently, the efficiency of the solar cell .
properties
IUPAC Name |
1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S3/c1-17-9-14(15-10-17)22(18,19)16-7-6-11-4-5-13(21-11)12-3-2-8-20-12/h2-5,8-10,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAWHGZNCVUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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